

# Rebamipide's Efficacy Validated in Randomized Controlled Trials: A Comparative Analysis

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A comprehensive review of randomized controlled trials (RCTs) demonstrates the efficacy of **Rebamipide** in the treatment of various mucosal injuries, including erosive gastritis, gastric ulcers, and dry eye disease. This guide provides a detailed comparison of **Rebamipide**'s performance against placebo and other active treatments, supported by experimental data and mechanistic insights.

**Rebamipide**, a mucoprotective agent, has shown significant therapeutic effects by enhancing physiological defense mechanisms in mucosal tissues.[1] Its multifaceted mechanism of action, which includes stimulating prostaglandin synthesis, scavenging free radicals, and increasing mucin production, contributes to its clinical effectiveness in both gastrointestinal and ocular conditions.[1][2][3]

# Gastrointestinal Applications: Healing and Protection

In the realm of gastroenterology, **Rebamipide** has been extensively studied for its role in healing gastric erosions and ulcers, particularly those induced by procedures like endoscopic submucosal dissection (ESD).

### **Erosive Gastritis**

A phase 3, randomized, double-blind, noninferiority trial compared a new formulation of **Rebamipide** (AD-203, 150 mg twice daily) with the conventional dosage (Mucosta®, 100 mg thrice daily) in patients with erosive gastritis. The study concluded that the new formulation was



not inferior to the conventional one, with both showing similar efficacy in improving gastric erosions.[4]

Treatment Group	Dosage	N (ITT analysis)	Erosion Improveme nt Rate	N (PP analysis)	Erosion Improveme nt Rate
AD-203 (Rebamipide)	150 mg, twice daily	229	39.7%	224	39.3%
Mucosta® (Rebamipide)	100 mg, thrice daily	224	43.8%	215	43.7%

Experimental Protocol: Erosive Gastritis Study

- Study Design: A double-blind, active control, noninferiority, multicenter, phase 3 clinical trial.
- Participants: 475 patients with endoscopically confirmed erosive gastritis were randomly assigned to two groups.
- Intervention: One group received AD-203 (Rebamipide 150 mg) twice daily, and the other received Mucosta® (Rebamipide 100 mg) thrice daily for 2 weeks.
- Primary Endpoint: The primary efficacy endpoint was the erosion improvement rate assessed by endoscopy two weeks after treatment initiation.
- Analysis: Both intention-to-treat (ITT) and per-protocol (PP) analyses were conducted.

### Post-Endoscopic Submucosal Dissection (ESD) Ulcers

**Rebamipide** has demonstrated a significant benefit in accelerating the healing of ulcers following ESD, a procedure for removing gastric tumors. A randomized controlled study showed that the combination of a proton pump inhibitor (PPI) and **Rebamipide** was more effective than PPI alone in healing large post-ESD ulcers.



Treatment Group	N	Ulcer Scar Stage (S1) Reached at 4 Weeks
PPI + Rebamipide	31	68%
PPI only	31	36%

Another multicenter, randomized, controlled trial confirmed that the combination therapy of **Rebamipide** and lansoprazole led to a significantly higher ulcer reduction rate at 4 weeks compared to lansoprazole monotherapy.

Treatment Group	Ulcer Reduction Rate at 4 Weeks (mean ± SD)	
Rebamipide + Lansoprazole	0.97 ± 0.034	
Placebo + Lansoprazole	0.94 ± 0.078	

Experimental Protocol: Post-ESD Ulcer Healing Study

- Study Design: A randomized controlled trial.
- Participants: 62 consecutive patients with gastric tumors and an estimated post-ESD ulcer size larger than 20 mm.
- Intervention: Patients were randomly assigned to receive either a combination of a PPI and Rebamipide or a PPI alone. Oral administration started on the second day post-ESD and continued for 28 days.
- Primary Endpoint: The proportion of patients whose ulcers reached the S1 (scar) stage at 4
  weeks.

# **Ophthalmic Applications: Dry Eye Disease**

**Rebamipide** has also been formulated as an ophthalmic suspension for the treatment of dry eye disease, where it is thought to increase mucin levels on the ocular surface.



### **Comparison with Placebo**

A phase II, randomized, double-masked, multicenter study demonstrated that both 1% and 2% **Rebamipide** ophthalmic solutions were significantly more effective than placebo in improving both the objective signs and subjective symptoms of dry eye over a 4-week period.

Treatment Group	Change from Baseline in Fluorescein Corneal Staining (FCS) Score	
2% Rebamipide	Significant Improvement vs. Placebo	
1% Rebamipide	Significant Improvement vs. Placebo	
Placebo	-	

## **Comparison with Sodium Hyaluronate**

A phase 3, randomized, multicenter, active-controlled study compared 2% **Rebamipide** with 0.1% sodium hyaluronate for dry eye treatment. The results showed that 2% **Rebamipide** was superior to 0.1% sodium hyaluronate in improving lissamine green conjunctival staining scores and was non-inferior in improving fluorescein corneal staining scores. Patients also reported a significantly more favorable impression of the treatment with 2% **Rebamipide** (64.5%) compared to 0.1% sodium hyaluronate (34.7%).

Outcome Measure	2% Rebamipide	0.1% Sodium Hyaluronate
Lissamine Green Conjunctival Staining (LGCS) Score	Superior Improvement	-
Fluorescein Corneal Staining (FCS) Score	Non-inferior Improvement	-
Patient's Overall Treatment Impression (Improved/Markedly Improved)	64.5%	34.7%

Experimental Protocol: Dry Eye Study (vs. Sodium Hyaluronate)

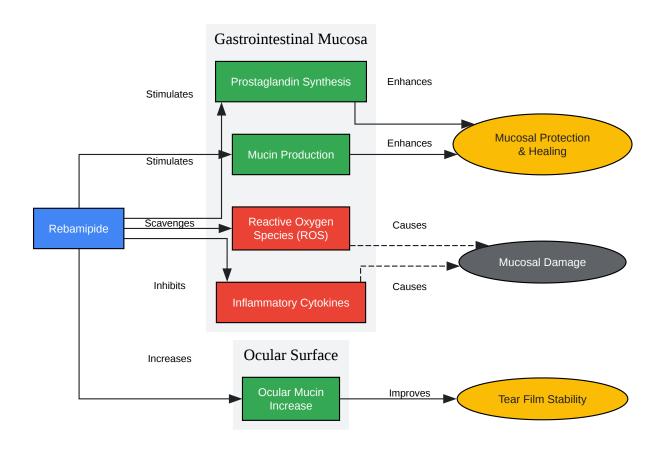
• Study Design: A randomized, multicenter, active-controlled, parallel-group study.



- Participants: 188 patients with dry eye.
- Intervention: Patients were randomly allocated to receive either 2% Rebamipide (1 drop, 4 times daily) or 0.1% sodium hyaluronate (1 drop, 6 times daily) for 4 weeks.
- Primary Endpoints: Changes in fluorescein corneal staining (FCS) score (to determine noninferiority) and lissamine green conjunctival staining (LGCS) score (to determine superiority).

## **Mechanistic Insights: Signaling Pathways**

**Rebamipide**'s protective and healing effects are mediated through multiple signaling pathways. It enhances mucosal defense by increasing the production of prostaglandins and mucin. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and attenuates oxidative stress by scavenging reactive oxygen species.





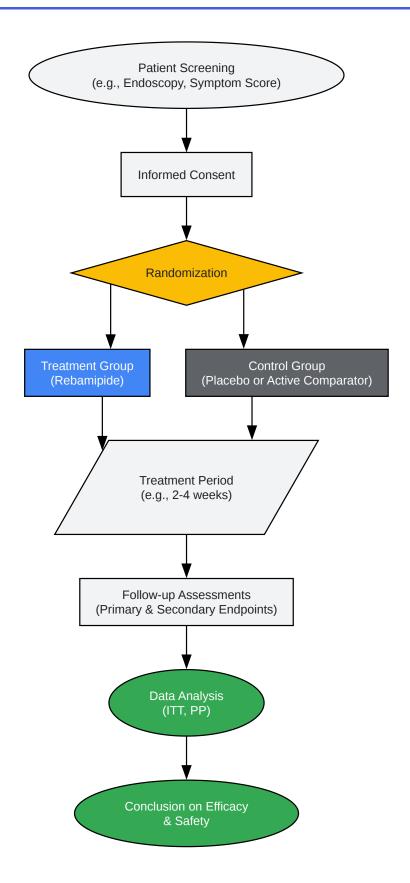
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Caption: Simplified signaling pathway of **Rebamipide**'s action.

# Experimental Workflow: A Typical Randomized Controlled Trial

The validation of **Rebamipide**'s efficacy relies on a robust clinical trial methodology. The following diagram illustrates a typical workflow for an RCT investigating **Rebamipide**.





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Caption: Generalized workflow of a randomized controlled trial for **Rebamipide**.



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